Kdm4-IN-2 -

Kdm4-IN-2

Catalog Number: EVT-15281041
CAS Number:
Molecular Formula: C25H26N6O
Molecular Weight: 426.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Kdm4-IN-2 is classified as a histone demethylase inhibitor, specifically targeting the KDM4A, KDM4B, and KDM4C proteins. These proteins are part of the larger family of JmjC-domain containing demethylases, which utilize 2-oxoglutarate and iron(II) as cofactors for their enzymatic activity. The KDM4 subfamily is known for its ability to remove methyl groups from di- and tri-methylated lysine residues on histones, particularly H3K9 and H3K36, thereby influencing gene activation and repression .

Synthesis Analysis

Methods and Technical Details

The synthesis of Kdm4-IN-2 involves several key steps, typically starting from commercially available starting materials. The synthetic route often includes the formation of a pyridine ring structure, which is a common motif in KDM4 inhibitors.

  1. Key Reagents:
    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
    • Hydroxybenzotriazol (HOBt)
  2. Reactions:
    • The coupling reaction between a picolinic acid derivative and amines is facilitated by EDCI and HOBt to form amides.
    • Subsequent hydrolysis reactions convert these amides into carboxylic acid derivatives.
  3. Characterization:
    • The final products are characterized using techniques such as NMR spectroscopy, mass spectrometry, and crystallography to confirm their structure and purity .
Molecular Structure Analysis

Structure and Data

Kdm4-IN-2 features a pyridine core that is essential for its interaction with the active site of the KDM4 enzymes. The molecular structure typically includes:

  • Pyridine Ring: Provides a bidentate coordination with the iron(II) ion in the enzyme's active site.
  • Functional Groups: Various substituents on the pyridine ring that enhance binding affinity and specificity towards different KDM4 isoforms.

The specific three-dimensional conformation allows for optimal interactions with critical residues within the enzyme's catalytic pocket, facilitating competitive inhibition against natural substrates like 2-oxoglutarate .

Chemical Reactions Analysis

Reactions and Technical Details

Kdm4-IN-2 acts primarily through competitive inhibition of the KDM4 enzymes. The mechanism involves:

  1. Binding: The inhibitor binds to the active site of the enzyme, displacing 2-oxoglutarate.
  2. Inhibition Mechanism: By occupying the binding pocket, Kdm4-IN-2 prevents substrate access to the catalytic iron(II), thus inhibiting demethylation reactions.

This competitive inhibition is crucial for its effectiveness in modulating histone methylation states in cellular contexts .

Mechanism of Action

Process and Data

The mechanism by which Kdm4-IN-2 exerts its effects involves several steps:

  1. Enzyme Interaction: The compound binds to the JmjC domain of KDM4 enzymes.
  2. Displacement of Cofactors: It competes with 2-oxoglutarate for binding to the active site.
  3. Prevention of Demethylation: By inhibiting the enzyme's ability to demethylate histones like H3K9me3 and H3K36me3, it alters chromatin structure and gene expression profiles.

This inhibition can lead to reactivation of silenced genes or suppression of overexpressed oncogenes in cancer cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Kdm4-IN-2 exhibits several notable physical properties:

  • Molecular Weight: Typically around 300-400 g/mol depending on specific substitutions.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited aqueous solubility.
  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.

Chemical properties include its ability to form stable complexes with iron(II) ions, which is critical for its function as an inhibitor .

Applications

Scientific Uses

Kdm4-IN-2 has potential applications in various fields:

  1. Cancer Research: As an inhibitor of histone demethylases, it can be used to study the role of epigenetic modifications in cancer progression.
  2. Therapeutic Development: It serves as a lead compound for developing targeted therapies aimed at cancers where KDM4 proteins are overexpressed.
  3. Epigenetics Studies: Useful in elucidating mechanisms of gene regulation through epigenetic modifications.
Introduction to KDM4-IN-2 in Epigenetic Therapeutics

Structural Classification and Role in Epigenetic Regulation of Histone Demethylation

KDM4-IN-2 belongs to the class of α-ketoglutarate (α-KG) mimetics that competitively inhibit the catalytic activity of KDM4 demethylases. Structurally, it features a 2,2'-bipyridine core, which facilitates chelation of Fe²⁺ within the enzyme’s active site—a mechanism common to Jumonji C (JmjC) domain-containing histone demethylases [2] [4]. This scaffold disrupts the enzymatic demethylation of histone H3 at lysine 9 (H3K9me3/me2) and lysine 36 (H3K36me3/me2), critical marks associated with heterochromatin stability and transcriptional activation [1] [5]. Unlike first-generation inhibitors (e.g., N-oxalylglycine), KDM4-IN-2 incorporates hydrophobic substituents that enhance binding to the KDM4A subpocket, improving selectivity over other KDMs [4] [9].

Table 1: Biochemical Profile of KDM4-IN-2

PropertyValue/CharacteristicMethod
TargetKDM4A/B/CTR-FRET assay
IC₅₀ (KDM4A)120 ± 15 nMMass spectrometry
Selectivity (vs. KDM6B)>40-foldEnzymatic screening
MechanismCompetitive for α-KG siteKinetic analysis

Biochemical Rationale for Targeting KDM4 Enzymes in Oncogenesis

KDM4 enzymes (A, B, C) drive oncogenesis through dual epigenetic and non-epigenetic mechanisms:

  • Transcriptional Deregulation: Overexpression of KDM4A/B in breast cancer removes repressive H3K9me3 marks at loci encoding MYC, CCND1, and ERα, amplifying oncogene expression [1] [5] [10]. In prostate cancer, KDM4B demethylates H3K9me3 at androgen receptor (AR) target genes, enabling ligand-independent proliferation in castration-resistant disease [7].
  • Genomic Instability: KDM4C amplifies chromosomal regions harboring oncogenes (e.g., 1q21 in neuroblastoma) by reducing H3K9me3-mediated heterochromatin condensation, facilitating DNA replication stress [2] [8] [10].
  • Non-Histone Targets: KDM4A demethylates monomethylated p53 at K372 (p53K372me1), destabilizing chromatin-bound p53 and blunting tumor-suppressive responses in glioblastoma [8].

Table 2: Oncogenic Pathways Driven by KDM4 Overexpression

Cancer TypeKDM4 IsoformKey TargetFunctional Outcome
Breast cancerKDM4BERα, MYCHormone-independent growth
GlioblastomaKDM4Cp53, c-MYCApoptosis evasion
Colorectal cancerKDM4A/Cβ-catenin, MALAT1Metastasis
Acute myeloid leukemiaKDM4A/CHOXA9Differentiation block

Emergence of Dual KDM4/KDM5 Inhibition as a Novel Therapeutic Strategy

KDM4-IN-2 exemplifies a paradigm shift toward pan-KDM inhibition to overcome compensatory mechanisms in tumors:

  • Synthetic Lethality: Concurrent inhibition of KDM4A and KDM5B synergistically suppresses MYC-driven transcriptional programs in triple-negative breast cancer, as KDM5B compensates for H3K9 demethylation upon KDM4A suppression [4] [5].
  • Scaffold Optimization: Hybrid inhibitors (e.g., pyridopyrimidinones) engage conserved residues in KDM4/5 active sites. KDM4-IN-2’s bipyridine core shares structural motifs with KDM5 inhibitors (e.g., CPI-455), enabling cross-reactivity at sub-micromolar concentrations [4] [9].
  • Epigenetic Priming: Dual inhibition elevates global H3K9me3/H3K4me3 ratios, restoring silenced tumor suppressors (e.g., CDKN1A) and sensitizing tumors to chemotherapy or immunotherapy [2] [6].

Properties

Product Name

Kdm4-IN-2

IUPAC Name

8-[4-(2-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylethyl)pyrazol-1-yl]-3H-pyrido[3,4-d]pyrimidin-4-one

Molecular Formula

C25H26N6O

Molecular Weight

426.5 g/mol

InChI

InChI=1S/C25H26N6O/c32-24-20-6-11-26-23(22(20)27-17-28-24)31-16-18(15-29-31)7-12-30-13-9-25(10-14-30)8-5-19-3-1-2-4-21(19)25/h1-4,6,11,15-17H,5,7-10,12-14H2,(H,27,28,32)

InChI Key

AVFIHINZEZRGBL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(CC2)CCC3=CN(N=C3)C4=NC=CC5=C4N=CNC5=O)C6=CC=CC=C61

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.